molecular formula C14H15N3O4S2 B408291 4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE

4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B408291
M. Wt: 353.4g/mol
InChI Key: MGMBFYUIGLFPEC-UHFFFAOYSA-N
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Description

4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C14H15N3O4S2 and a molecular weight of 353.4 g/mol. This compound is characterized by the presence of a nitro group, a methyl group, and a pyridinylsulfanyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated benzene derivative with chlorosulfonic acid, followed by the addition of an amine.

    Pyridinylsulfanyl Group Introduction: The pyridinylsulfanyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzenesulfonamides and pyridinylsulfanyl derivatives .

Scientific Research Applications

4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The nitro group and pyridinylsulfanyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the nitro and sulfonamide groups.

    3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group but differs in the position of the pyridinyl group.

    N-(3-Chloro-4-methyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide: Similar in having a pyridinylsulfanyl group but differs in the presence of a chloro group instead of a nitro group.

Uniqueness

4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its nitro, methyl, and pyridinylsulfanyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C14H15N3O4S2

Molecular Weight

353.4g/mol

IUPAC Name

4-methyl-3-nitro-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide

InChI

InChI=1S/C14H15N3O4S2/c1-11-5-6-12(10-13(11)17(18)19)23(20,21)16-8-9-22-14-4-2-3-7-15-14/h2-7,10,16H,8-9H2,1H3

InChI Key

MGMBFYUIGLFPEC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=N2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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